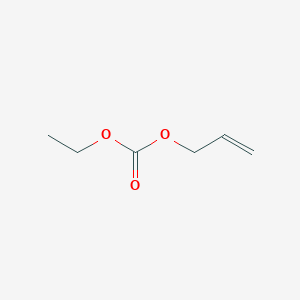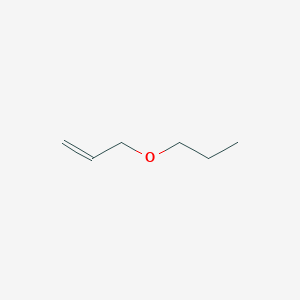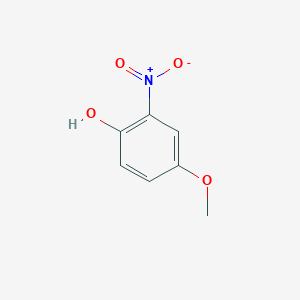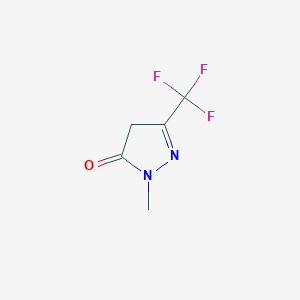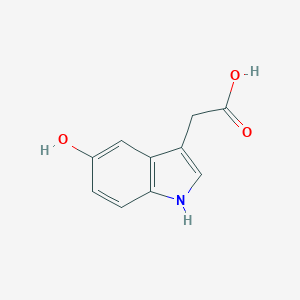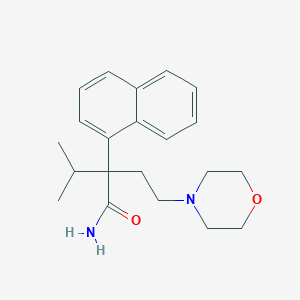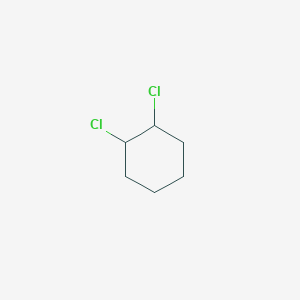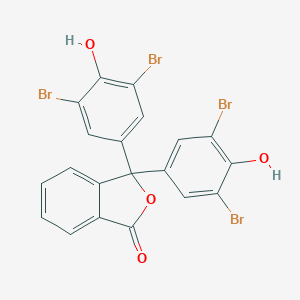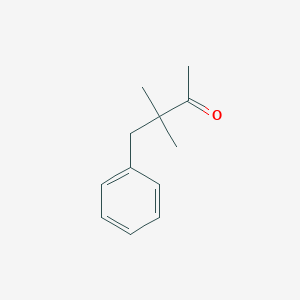
3,3-Dimethyl-4-phenylbutan-2-one
Descripción general
Descripción
3,3-Dimethyl-4-phenylbutan-2-one, also known as diisopropylphenylacetone, is a ketone compound that is commonly used in organic chemistry synthesis. This compound is known for its unique chemical structure and has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-phenylbutan-2-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound is known for its ability to undergo various chemical reactions, such as reduction, oxidation, and condensation reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 3,3-Dimethyl-4-phenylbutan-2-one. However, studies have shown that this compound has low toxicity levels and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dimethyl-4-phenylbutan-2-one in laboratory experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 3,3-Dimethyl-4-phenylbutan-2-one. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the potential applications of this compound in the field of medicinal chemistry, where it may have potential as a drug candidate for the treatment of various diseases.
In conclusion, 3,3-Dimethyl-4-phenylbutan-2-one is a unique ketone compound that has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-phenylbutan-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic chemistry synthesis, where this compound is used as a key intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
13705-37-8 |
|---|---|
Nombre del producto |
3,3-Dimethyl-4-phenylbutan-2-one |
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
UBNAVIPKORDBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
SMILES canónico |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Otros números CAS |
13705-37-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

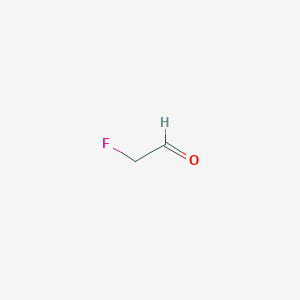
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
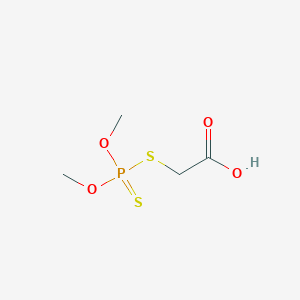
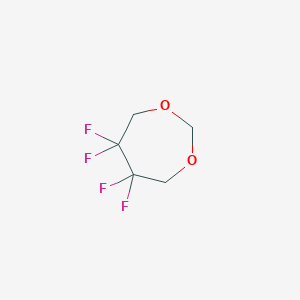
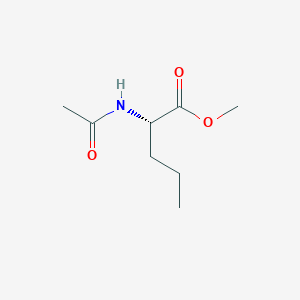
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
